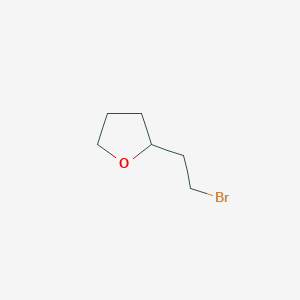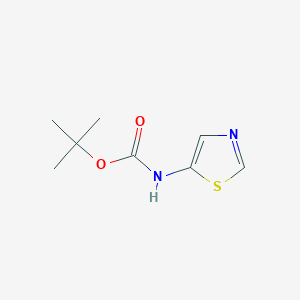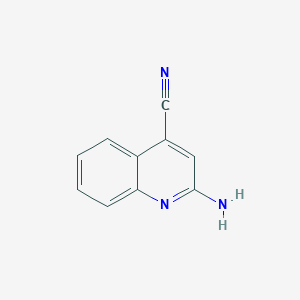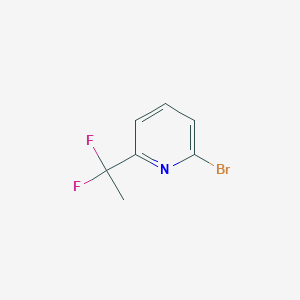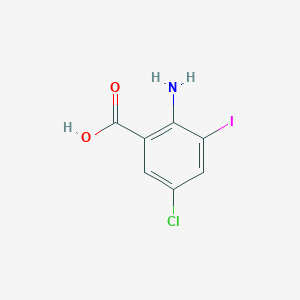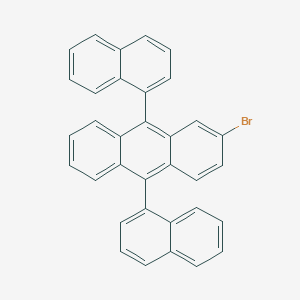
2-Bromo-9,10-di(naphthalen-1-yl)anthracene
Overview
Description
2-Bromo-9,10-di(naphthalen-1-yl)anthracene is an organic compound with the molecular formula C34H21Br. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromine and naphthalene groups attached to the anthracene core.
Mechanism of Action
Target of Action
The primary target of 2-Bromo-9,10-di(naphthalen-1-yl)anthracene is the organic light-emitting diode (OLED) system . This compound is an anthracene derivative that is used in the preparation of blue OLEDs .
Mode of Action
this compound interacts with the OLED system by acting as a host material . It provides a platform for the recombination of electrons and holes, which is a crucial process in the functioning of OLEDs .
Biochemical Pathways
The compound affects the electron-hole recombination pathway in OLEDs . This process is essential for the emission of light in OLEDs. The downstream effect of this interaction is the production of blue light .
Pharmacokinetics
While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drugs in the body, in the context of this compound, it’s more relevant to discuss its physical and chemical properties. The compound has a molecular weight of 509.44 , and it’s recommended to be stored at a temperature between 2-8°C . These properties can impact its stability and efficacy in OLEDs.
Result of Action
The molecular and cellular effects of this compound’s action result in efficient blue emission in OLEDs . This is due to its interaction with the electron-hole recombination pathway, leading to the production of blue light .
Action Environment
Environmental factors such as temperature can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be between 2-8°C , suggesting that it may be sensitive to higher temperatures. Additionally, the compound’s efficacy in OLEDs can be influenced by the specific conditions of the OLED system, such as the presence of other compounds and the overall design of the device .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9,10-di(naphthalen-1-yl)anthracene typically involves the bromination of 9,10-di(naphthalen-1-yl)anthracene. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the anthracene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-9,10-di(naphthalen-1-yl)anthracene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form larger polycyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions can lead to changes in the aromatic ring structure .
Scientific Research Applications
2-Bromo-9,10-di(naphthalen-1-yl)anthracene has several scientific research applications:
Organic Electronics: It is used in the development of blue OLEDs due to its efficient blue fluorescence and high thermal stability.
Photophysical Studies: The compound is studied for its photophysical properties, including fluorescence and phosphorescence, which are important for understanding light-emitting processes.
Material Science:
Comparison with Similar Compounds
Similar Compounds
9,10-Di(naphthalen-2-yl)anthracene: Another anthracene derivative with naphthalene groups at the 9 and 10 positions, used in blue OLEDs.
9,10-Diphenylanthracene: A well-known blue-emitting compound used in OLEDs and other photophysical applications.
Uniqueness
2-Bromo-9,10-di(naphthalen-1-yl)anthracene is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile building block for the synthesis of new materials with tailored properties .
Properties
IUPAC Name |
2-bromo-9,10-dinaphthalen-1-ylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H21Br/c35-24-19-20-31-32(21-24)34(28-18-8-12-23-10-2-4-14-26(23)28)30-16-6-5-15-29(30)33(31)27-17-7-11-22-9-1-3-13-25(22)27/h1-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXOZFCNVIVYSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC(=CC4=C(C5=CC=CC=C53)C6=CC=CC7=CC=CC=C76)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H21Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70705499 | |
| Record name | 2-Bromo-9,10-di(naphthalen-1-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929031-39-0 | |
| Record name | 2-Bromo-9,10-di(naphthalen-1-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
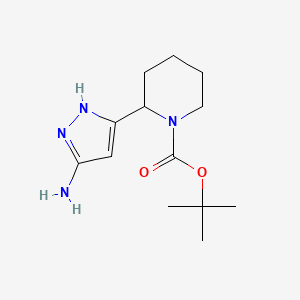
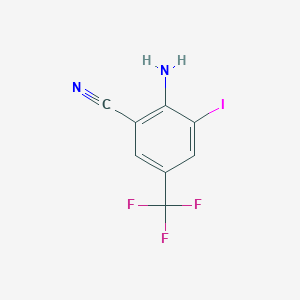
![[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B1373135.png)

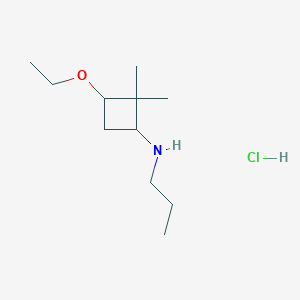
![6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1373139.png)
